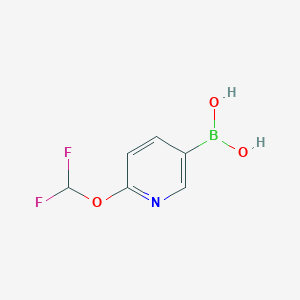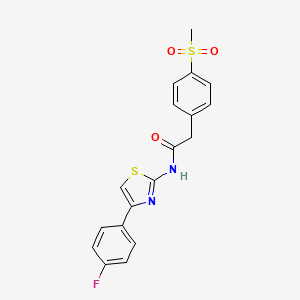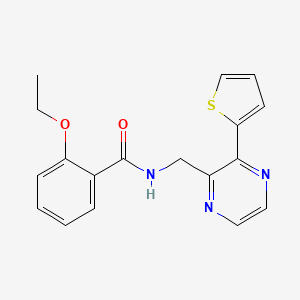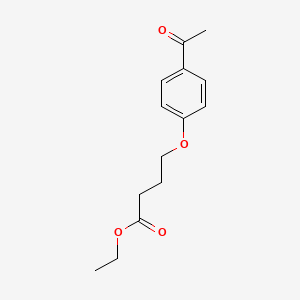![molecular formula C16H19ClF3N3O2 B2377800 {1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}(morpholino)methanone CAS No. 303150-14-3](/img/structure/B2377800.png)
{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}(morpholino)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule with the CAS number 303150-14-3 . It contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The pyridine ring is substituted with a chloro group and a trifluoromethyl group . The compound also contains a piperidine ring and a morpholino group .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups. The pyridine ring contributes to the aromaticity of the molecule, while the trifluoromethyl group is electron-withdrawing, which can affect the reactivity of the molecule. The piperidine ring is a common structural motif in many pharmaceuticals and can influence the molecule’s bioactivity .Applications De Recherche Scientifique
Synthesis and Structural Analysis
- A study explored the synthesis and structural analysis of a compound similar to {1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}(morpholino)methanone. This research involved antiproliferative activity evaluation and characterization using various spectroscopic methods (Prasad et al., 2018).
Potential in Imaging for Parkinson's Disease
- The synthesis of a compound structurally related to {1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}(morpholino)methanone was investigated for potential use as a PET imaging agent for LRRK2 enzyme in Parkinson's disease (Wang et al., 2017).
Crystal Structure in Drug Synthesis
- A study reported on the crystal and molecular structure of a similar compound, emphasizing its relevance in the synthesis of new anti-tuberculosis drug candidates (Eckhardt et al., 2020).
Exploration in Neurological Treatments
- Research on compounds structurally similar to {1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}(morpholino)methanone demonstrated potential applications in neurological disorders and treatments (Landsman et al., 1997).
Antitumor Activity Studies
- Investigations into the synthesis and antitumor activity of structurally related compounds revealed promising biological properties for cancer treatment (Tang & Fu, 2018).
Propriétés
IUPAC Name |
[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClF3N3O2/c17-13-9-12(16(18,19)20)10-21-14(13)22-3-1-11(2-4-22)15(24)23-5-7-25-8-6-23/h9-11H,1-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YURBTLDOILEQHJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCOCC2)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClF3N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.79 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}(morpholino)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1-Vinyl-2-oxabicyclo[2.2.2]octan-4-yl)methanol](/img/structure/B2377717.png)
![N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2377718.png)

![4-(2,3-Dimethylphenoxy)-3-methylisoxazolo[5,4-d]pyrimidine](/img/structure/B2377721.png)

![2-(4-chlorophenyl)-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide](/img/structure/B2377723.png)

![2-Chloro-N-[(4-chlorophenyl)methyl]-N-[(2-ethyltriazol-4-yl)methyl]acetamide](/img/structure/B2377727.png)

![4-(morpholinosulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2377731.png)

![5-((4-Benzylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2377734.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2377739.png)